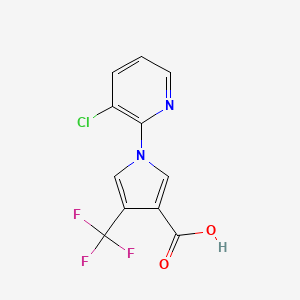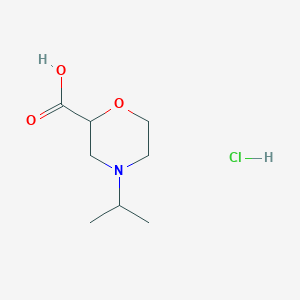
(5-Bromo-1-méthyl-1H-1,2,4-triazol-3-yl)méthanol
Vue d'ensemble
Description
(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol is a useful research compound. Its molecular formula is C4H6BrN3O and its molecular weight is 192.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche biochimique
Il peut également trouver des applications en recherche biochimique, potentiellement comme modificateur de biomolécules ou dans l'étude des mécanismes enzymatiques où les dérivés triazoliques sont impliqués.
Chacune de ces applications exploite la structure chimique unique du (5-Bromo-1-méthyl-1H-1,2,4-triazol-3-yl)méthanol, qui comprend le cycle triazolique réactif et le substituant bromo qui peut subir des transformations chimiques supplémentaires .
Mécanisme D'action
Target of Action
It is known that 1,2,4-triazoles, the core structure of this compound, interact with various biological targets . For instance, they can inhibit enzymes and receptors such as the vascular endothelial growth factor receptor and the epidermal growth factor receptor, which play crucial roles in disease progression .
Mode of Action
Based on the properties of related 1,2,4-triazole compounds, it can be inferred that this compound might interact with its targets, leading to changes in their function .
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,2,4-triazole derivatives, it is plausible that this compound could influence multiple pathways .
Result of Action
Based on the known activities of related 1,2,4-triazole compounds, it can be inferred that this compound might have significant effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activity. This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating transcription factors . These molecular interactions are crucial for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or providing protective effects against certain diseases . At higher doses, it can become toxic, leading to adverse effects such as liver damage or disruption of normal cellular functions. Understanding the dosage threshold is crucial for its safe application in therapeutic settings.
Metabolic Pathways
(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
Within cells and tissues, (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
(5-bromo-1-methyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c1-8-4(5)6-3(2-9)7-8/h9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUZUVOTZCWKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride](/img/structure/B1383438.png)
![[4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B1383439.png)


![1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1383443.png)


![ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride](/img/structure/B1383449.png)


